2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile
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Overview
Description
Sodium dehydrocholate is a synthetic bile acid derived from the oxidation of cholic acid. It is commonly used in the medical field for its ability to stimulate bile flow and aid in the digestion and absorption of fats. The compound is known for its surfactant properties, which make it useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dehydrocholate is synthesized through the oxidation of cholic acid using chromic acid. The reaction involves the conversion of hydroxyl groups in cholic acid to keto groups, resulting in the formation of dehydrocholic acid. This acid is then neutralized with sodium hydroxide to produce sodium dehydrocholate .
Industrial Production Methods: In industrial settings, sodium dehydrocholate is produced by dissolving dehydrocholic acid in a concentrated sodium hydroxide solution. The mixture is then subjected to controlled conditions to ensure complete neutralization and formation of the sodium salt. The final product is purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: Sodium dehydrocholate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure, with multiple keto groups, makes it susceptible to these reactions .
Common Reagents and Conditions:
Oxidation: Sodium dehydrocholate can be further oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylate group, using reagents like alkyl halides.
Major Products Formed:
Oxidation: Further oxidation can lead to the formation of more oxidized bile acid derivatives.
Reduction: Reduction typically results in the formation of hydroxylated derivatives.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Sodium dehydrocholate has a wide range of applications in scientific research:
Mechanism of Action
Sodium dehydrocholate exerts its effects primarily by inducing choleresis, which is the increased production and secretion of bile. This process is associated with the stimulation of biliary lipid secretion and the reduction of endogenous bile acid components. The compound enhances the permeability of tight junctions in the canalicular membranes, facilitating the exchange between bile and plasma .
Comparison with Similar Compounds
Dehydrocholic Acid: The parent compound from which sodium dehydrocholate is derived.
Sodium Glycocholate: Another bile salt with similar surfactant properties but different molecular structure and applications.
Sodium Taurocholate: A bile salt with a taurine conjugate, used in similar applications but with distinct biochemical properties.
Uniqueness: Sodium dehydrocholate is unique due to its multiple keto groups, which confer distinct chemical reactivity and surfactant properties. Its ability to form micelles and emulsions makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZTYSCUOUIFHR-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(C1(C)C)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H]1[C@H](C1(C)C)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369220 |
Source
|
Record name | ST50405405 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110847-02-4 |
Source
|
Record name | ST50405405 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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